N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Description
N1-(4-Chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group at the N1 position and a complex N2 substituent comprising a morpholinoethyl moiety linked to a 1-methylindolin-5-yl group. This compound belongs to a broader class of oxalamides, which are extensively studied for diverse biological activities, including enzyme inhibition, antiviral effects, and flavor enhancement .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O3/c1-28-9-8-19-14-18(4-7-21(19)28)22(29-10-12-32-13-11-29)16-27-24(31)23(30)26-15-17-2-5-20(25)6-3-17/h2-7,14,22H,8-13,15-16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTOBTSRWNVTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholine group. The final step involves the formation of the oxalamide linkage through a condensation reaction with 4-chlorobenzylamine. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety would yield oxindole derivatives, while halogenation of the aromatic ring would produce halogenated analogs.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s unique substituents differentiate it from other oxalamides:
Enzyme Inhibition Potential
- The 4-chlorobenzyl group is a hallmark of inhibitors targeting enzymes like stearoyl-CoA desaturase (SCD1). Compound 56 () showed moderate SCD1 inhibition (23% yield), suggesting the target compound may share similar activity but with enhanced binding due to the morpholino-indolinyl group .
- Contrast with S336 (): The pyridinyl and dimethoxybenzyl groups in S336 confer umami receptor (hTAS1R1/hTAS1R3) activation, highlighting how substituent polarity dictates target specificity .
Antiviral Activity
- Compound 13 () inhibits HIV entry via CD4-binding site interactions, facilitated by its thiazolyl-piperidinyl substituent.
- BNM-III-170 () uses a guanidinomethyl group for strong electrostatic interactions with viral glycoproteins, a strategy absent in the target compound .
Metabolic Stability
- Oxalamides like S336 () resist amide hydrolysis in hepatocytes, a trait likely shared by the target compound due to steric protection from the morpholino and indolinyl groups .
- In contrast, N-(heptan-4-yl)benzamides () undergo rapid metabolism, underscoring the stability advantage of bulky oxalamide substituents .
Biological Activity
N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 353.81 g/mol
The presence of a chlorobenzyl group and a morpholinoethyl moiety suggests potential interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and influence signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain enzymes linked to cancer cell growth, although detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
Research indicates that this compound exhibits a spectrum of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. In vitro studies indicate that it may be effective against pathogens such as Staphylococcus aureus and Candida albicans.
- Anticancer Properties : Initial screenings have suggested that the compound may possess anticancer activity, potentially through the inhibition of cell proliferation in cancer cell lines.
- Neuroprotective Effects : Given its indole structure, there are hypotheses regarding its neuroprotective capabilities, which warrant further investigation.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of the compound. The results are summarized in Table 1.
| Test Organism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition (MIC) | |
| Candida albicans | Moderate Activity | |
| Cancer Cell Lines (e.g., MCF-7) | IC₅₀ = 15 µM |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies. Key findings include:
- The chlorobenzyl group enhances lipophilicity, which is crucial for membrane permeability.
- The morpholinoethyl moiety appears to play a significant role in binding affinity to target enzymes.
These insights are critical for optimizing the compound for enhanced efficacy and reduced toxicity.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several oxalamides, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods and determined MIC values comparable to established antibiotics.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of this compound revealed that it induces apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death via apoptosis. Further mechanistic studies are ongoing to clarify the pathways involved.
Q & A
Q. What are the recommended synthetic routes for N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, and how can reaction yields be optimized?
The synthesis of structurally analogous oxalamides typically involves coupling chloroacetyl chloride derivatives with amine precursors in the presence of a base such as triethylamine. For example, in related oxalamide syntheses, a mixture of triethylamine and 1,4-dioxane is used as the solvent, with dropwise addition of chloroacetyl chloride at controlled temperatures (e.g., 10°C) to minimize side reactions . Yield optimization can be achieved by:
- Stoichiometric control : Maintaining a 1:4.8 molar ratio of amine precursor to chloroacetyl chloride.
- Temperature regulation : Stirring at 10°C for 6 hours to ensure controlled reactivity.
- Purification : Recrystallization from chloroform to isolate high-purity products (reported yields up to 86% in analogous syntheses) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Chromatography : HPLC with impurity thresholds ≤0.5% total impurities, as per pharmacopeial guidelines .
- Spectroscopy :
- IR : Identify functional groups like C=O (oxalamide, ~1650–1750 cm⁻¹) and C-Cl (chlorobenzyl, ~550–750 cm⁻¹) .
- NMR : 1H-NMR should resolve peaks for methyl groups (δ 1.2–1.5 ppm), morpholino protons (δ 3.5–3.7 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- HRMS : Confirm molecular weight with <5 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Contradictions in NMR or IR spectra may arise from:
- Solvent effects : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) to avoid shifts .
- Conformational isomers : Perform variable-temperature NMR to assess dynamic equilibria in morpholino or indoline moieties .
- Impurity interference : Cross-validate with LC-MS to detect trace byproducts (e.g., unreacted chlorobenzyl intermediates) .
Q. What strategies are effective for studying the compound’s potential bioactivity in medicinal chemistry?
- Targeted docking studies : Use the morpholino group as a hydrogen-bond acceptor for kinase or GPCR targets .
- SAR profiling : Modify substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to assess potency changes .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7) with IC50 determinations, using analogs like N1-cyclopentyl-N2-tetrahydroquinolinyl oxalamide as reference compounds .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate stereoisomers of the 1-methylindolinyl group .
- Catalytic asymmetric synthesis : Explore palladium-catalyzed coupling to preserve stereochemistry during morpholinoethyl attachment .
Methodological Considerations
Q. How can researchers mitigate degradation during long-term storage?
- Storage conditions : Lyophilize and store under argon at -20°C to prevent hydrolysis of the oxalamide bond .
- Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
